molecular formula C11H13NO2 B12499728 N-cyclopropyl-2-phenoxyacetamide

N-cyclopropyl-2-phenoxyacetamide

Cat. No.: B12499728
M. Wt: 191.23 g/mol
InChI Key: UJNKUXYGHXANSO-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-phenoxyacetamide is an organic compound with the molecular formula C11H13NO2 It is characterized by the presence of a cyclopropyl group attached to the nitrogen atom and a phenoxy group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-phenoxyacetamide can be achieved through several methods. One common approach involves the reaction of cyclopropylamine with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Another method involves the use of N-hydroxy-2-phenoxyacetamide as an intermediate, which can undergo intramolecular cyclization to form the desired compound. This reaction can be catalyzed by polyphosphoric acid (PPA) or Lewis acids .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient production. Continuous flow reactors and other advanced techniques may be employed to enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cyclopropyl-2-phenoxyacetic acid, while reduction may produce N-cyclopropyl-2-phenoxyethylamine.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-phenoxyacetamide involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, which may have therapeutic effects in conditions like depression and Parkinson’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-2-phenoxyacetamide is unique due to the presence of both the cyclopropyl and phenoxy groups, which confer specific steric and electronic properties. These features can enhance its selectivity and potency as a monoamine oxidase inhibitor, making it a valuable compound for medicinal chemistry research .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

N-cyclopropyl-2-phenoxyacetamide

InChI

InChI=1S/C11H13NO2/c13-11(12-9-6-7-9)8-14-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,12,13)

InChI Key

UJNKUXYGHXANSO-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)COC2=CC=CC=C2

Origin of Product

United States

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